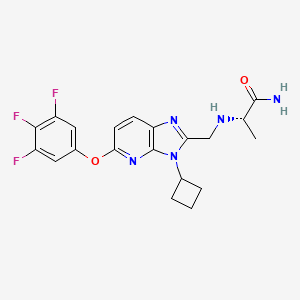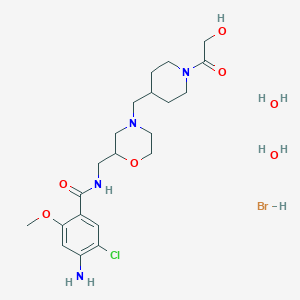
EGFR-IN-557
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EGFR-IN-557 is an EGFR inhibitor, attenuating Ang II-induced Kidney Fibrosis.
Applications De Recherche Scientifique
Role in Cancer Progression and Therapy
EGFR in Glioblastoma and Pancreatic Cancer : Studies have shown the involvement of EGFR in various cancers. For instance, microRNA-566 activates EGFR signaling in glioblastoma, and its inhibition can sensitize these cells to anti-EGFR therapy, suggesting a potential therapeutic application (Zhang et al., 2014). Similarly, in pancreatic cancer, miR-557 suppresses EGFR expression, reducing cancer cell proliferation and invasiveness (Yang et al., 2019).
Imaging in Prostate Cancer : Affibody molecules targeting EGFR have been used for imaging EGFR expression in prostate cancer, indicating its potential in patient stratification and therapy monitoring (Mitran et al., 2018).
EGFR Cell Proliferation Signaling Pathways : EGFR's role in activating downstream pro-oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways, is well-documented. This knowledge aids in understanding cancer cell proliferation and the development of targeted therapies (Wee & Wang, 2017).
Novel Therapeutic Approaches
Targeting EGFR in Resistance Mechanisms : Novel approaches like HJM-561, an EGFR PROTAC, have shown promise in overcoming drug resistance in non-small-cell lung cancer, highlighting the adaptability of EGFR-targeted strategies (Du et al., 2022).
EGFR Mutations in Therapy Resistance : EGFR ectodomain mutations can lead to resistance in certain therapies, as seen in head and neck cancers. Understanding these mutations is crucial for developing more effective treatments (Nair et al., 2020).
Diagnostic and Imaging Applications
Molecular Imaging : The use of EGFR-targeting proteins for molecular imaging of cancer highlights EGFR's role in diagnostics, potentially influencing treatment decisions (Tolmachev et al., 2010).
Quantification of EGFR Expression : Surface plasmon resonance imaging has been used to quantify EGFR expression levels, important for cancer diagnosis and treatment (Zhang et al., 2015).
Propriétés
Numéro CAS |
1639040-91-7 |
|---|---|
Nom du produit |
EGFR-IN-557 |
Formule moléculaire |
C26H20FN5O |
Poids moléculaire |
437.47 |
Nom IUPAC |
N-{4-[1-(3-Fluoro-benzyl)-1H-indol-5-ylamino]-quinazolin-6-yl}-acrylamide |
InChI |
InChI=1S/C26H20FN5O/c1-2-25(33)30-21-6-8-23-22(14-21)26(29-16-28-23)31-20-7-9-24-18(13-20)10-11-32(24)15-17-4-3-5-19(27)12-17/h2-14,16H,1,15H2,(H,30,33)(H,28,29,31) |
Clé InChI |
CWFVSHJUGHKLMO-UHFFFAOYSA-N |
SMILES |
C=CC(NC1=CC2=C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)C=C4)C=C3)N=CN=C2C=C1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EGFR-IN-557; EGFRIN557; EGFR IN 557; EGFR inhibitor 557; EGFR-inhibitor-557; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



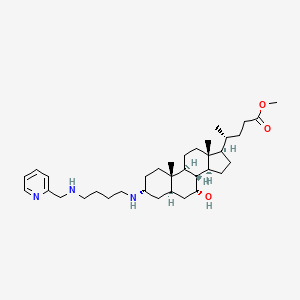
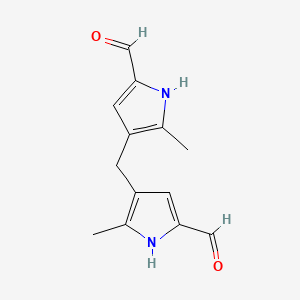
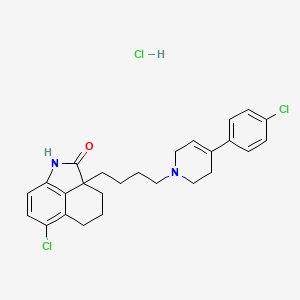
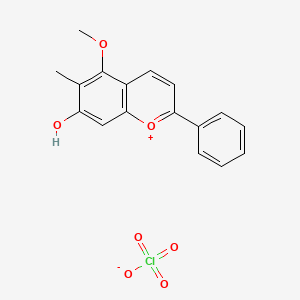
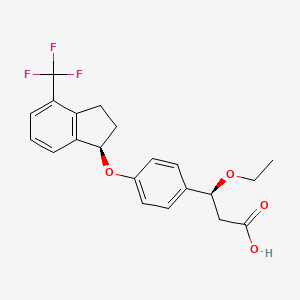
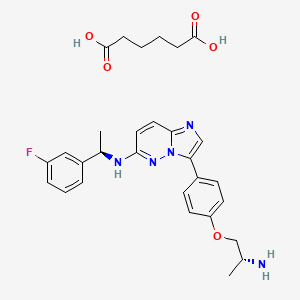
![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)
